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Compound of Interest

Compound Name:
(1s)-Cyclopent-2-ene-1-carboxylic

acid

Cat. No.: B1207755 Get Quote

This technical guide provides a comprehensive overview of (1S)-Cyclopent-2-ene-1-
carboxylic acid, including its chemical identity, physicochemical properties, enantioselective

synthesis, and its relationship to biologically active molecules. This document is intended for

researchers, scientists, and professionals in the field of drug development and organic

synthesis.

Chemical Identity and Nomenclature
(1S)-Cyclopent-2-ene-1-carboxylic acid is a chiral carboxylic acid built upon a five-membered

carbocyclic ring with a single point of unsaturation.

IUPAC Name: (1S)-cyclopent-2-ene-1-carboxylic acid[1]

Synonyms:[1]

(S)-2-Cyclopentene-1-carboxylic acid

SCHEMBL17827137

DTXSID90987250

AKOS006379446
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Physicochemical Properties
The following table summarizes the key computed physicochemical properties of (1S)-
Cyclopent-2-ene-1-carboxylic acid.

Property Value Source

Molecular Formula C₆H₈O₂ PubChem[1]

Molecular Weight 112.13 g/mol PubChem[1]

Exact Mass 112.052429494 Da PubChem[1]

XLogP3 1.1 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Topological Polar Surface Area 37.3 Å² PubChem[1]

CAS Number 67886-24-2 PubChem[1]

Enantioselective Synthesis: Experimental Protocol
The enantioselective synthesis of (1S)-Cyclopent-2-ene-1-carboxylic acid can be achieved

through a palladium-catalyzed asymmetric allylic alkylation (AAA) reaction. This methodology is

a powerful tool for the construction of stereogenic centers. The general strategy involves the

reaction of a nucleophile with an allylic substrate in the presence of a palladium catalyst and a

chiral ligand.

General Protocol: Palladium-Catalyzed Asymmetric
Allylic Alkylation
This protocol is based on established principles of the Trost-Van Vranken reaction for the

synthesis of similar chiral cyclopentane derivatives.
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Step 1: Preparation of the Catalyst A palladium precursor, such as

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is combined with a chiral phosphine

ligand. The choice of ligand is crucial for inducing high enantioselectivity. A common class of

ligands used for this type of transformation are the Trost ligands, such as (1R,2R)-N,N'-Bis(2'-

diphenylphosphinobenzoyl)-1,2-diaminocyclohexane. The catalyst is typically prepared in situ

in a dry, inert solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under an inert

atmosphere (e.g., argon or nitrogen).

Step 2: Asymmetric Alkylation A racemic or achiral cyclopentenyl substrate with a suitable

leaving group, such as 3-chlorocyclopentene or cyclopent-2-en-1-yl acetate, is dissolved in the

reaction solvent. A soft carbon nucleophile, typically a malonate derivative like dimethyl

malonate, is deprotonated with a mild base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) and a

catalytic amount of potassium acetate) to form the enolate in situ. The solution of the

palladium-chiral ligand complex is then added to the reaction mixture. The reaction is stirred at

a controlled temperature (often ranging from 0 °C to room temperature) until completion, which

is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography

(GC).

Step 3: Hydrolysis and Decarboxylation Upon completion of the alkylation, the resulting chiral

diester is hydrolyzed. This is typically achieved by adding a strong base, such as sodium

hydroxide or potassium hydroxide, in an aqueous or alcoholic solution and heating the mixture.

This step saponifies the ester groups to form a dicarboxylate salt. Acidification of the reaction

mixture (e.g., with HCl) leads to the formation of the diacid. Subsequent heating of the diacid

induces decarboxylation, yielding the final product, (1S)-Cyclopent-2-ene-1-carboxylic acid.

Step 4: Purification The final product is purified using standard laboratory techniques, such as

extraction, column chromatography on silica gel, and/or crystallization to yield the

enantiomerically pure carboxylic acid.

Caption: General workflow for the enantioselective synthesis of (1S)-Cyclopent-2-ene-1-
carboxylic acid.

Biological Context: The NF-κB Signaling Pathway
While the specific biological activity of (1S)-Cyclopent-2-ene-1-carboxylic acid is not

extensively documented, the cyclopentenone structural motif is present in a class of potent
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anti-inflammatory signaling molecules known as cyclopentenone prostaglandins (cyPGs).

These molecules are known to modulate inflammatory responses, in part, by inhibiting the NF-

κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3][4]

The NF-κB pathway is a central regulator of inflammation.[3] In an unstimulated state, NF-κB

dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory

stimuli, such as cytokines (e.g., TNFα) or pathogen-associated molecular patterns (PAMPs),

trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[2][5][6]

The IKK complex, composed of catalytic subunits IKKα and IKKβ and a regulatory subunit

NEMO (IKKγ), phosphorylates IκB proteins.[2][4][7] This phosphorylation marks IκB for

ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees

NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and induces the

transcription of pro-inflammatory genes, including those for cytokines, chemokines, and

adhesion molecules.[3][8]

Cyclopentenone prostaglandins have been shown to directly inhibit the IKKβ subunit, thereby

preventing the phosphorylation and degradation of IκB and blocking the activation of NF-κB.[2]

This mechanism highlights a potential area of interest for cyclopentene-based molecules in the

development of anti-inflammatory therapeutics.

Caption: The NF-κB signaling pathway and its potential inhibition by cyclopentenone-containing

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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